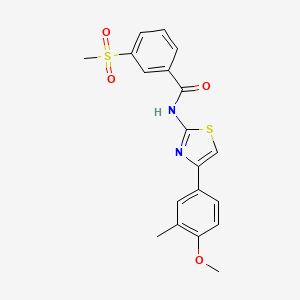

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-12-9-13(7-8-17(12)25-2)16-11-26-19(20-16)21-18(22)14-5-4-6-15(10-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNORQHWBUMOBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

Oxidation Products: Aldehydes, ketones, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. Studies have shown that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against different bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, making it a potential candidate for developing new antibiotics.

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been explored as an inhibitor of RET kinase, which is implicated in certain cancers .

Biological Research

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for its application in drug development. Research indicates that it may modulate enzyme activity by binding to specific sites on target proteins, influencing downstream signaling pathways .

- Quantitative Structure-Activity Relationship (QSAR) : The compound can be utilized in QSAR studies to predict the biological activity based on its chemical structure. This approach helps in designing more effective analogs with improved potency and reduced side effects .

Material Science

This compound is being investigated for its potential use in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Anticancer Research

A notable study published in Cancer Letters demonstrated that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the importance of the thiazole moiety in enhancing selectivity towards cancerous tissues .

Antimicrobial Efficacy

In another research project, derivatives including this compound were tested against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting that modifications to the benzamide structure could lead to more potent antimicrobial agents.

Mecanismo De Acción

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Key Structural Variations:

Structural Insights :

- Thiazole Core Modifications: The target compound’s 4-methoxy-3-methylphenyl group contrasts with pyridin-3-yl in 9a or morpholinomethyl in 4d . These substitutions alter electronic properties (e.g., electron-donating methoxy vs.

- Benzamide Variations : The methylsulfonyl group in the target and 9a enhances polarity compared to dichloro (4d) or isonicotinamide (4h) groups, which may influence solubility and membrane permeability.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

†Based on substituent contributions: Methoxy (+0.1), Methyl (+0.5), Methylsulfonyl (-1.0).

Key Observations :

- The target’s higher LogP compared to 9a reflects the lipophilic 4-methoxy-3-methylphenyl group, whereas 9a’s pyridin-3-yl reduces hydrophobicity.

- Dichloro-substituted 4d has the highest LogP, correlating with its low aqueous solubility .

Spectroscopic Data Comparison

NMR and MS Profiles:

Analysis :

Actividad Biológica

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 338.42 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds containing thiazole rings displayed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative 1 | E. coli | 15 |

| Thiazole Derivative 2 | S. aureus | 10 |

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer properties. A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 | 1.61 |

| Compound B | Jurkat | 1.98 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies suggest that:

- Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance antimicrobial and anticancer activities.

- Thiazole Ring Positioning : The position and type of substituents on the thiazole ring significantly affect the compound's potency.

For instance, the presence of a methyl group at the para position of the phenyl ring has been correlated with increased cytotoxicity .

Case Studies

- Synthesis and Evaluation : In a comprehensive study, researchers synthesized several thiazole derivatives, including this compound, and evaluated their biological activities. The findings suggested that modifications to the thiazole ring could yield compounds with enhanced activity against both bacterial and cancer cell lines .

- Clinical Implications : Another investigation focused on the potential use of thiazole derivatives in treating multidrug-resistant bacterial infections. The results indicated that certain modifications could lead to compounds effective against resistant strains .

Análisis De Reacciones Químicas

Thiazole Ring Modifications

- Electrophilic substitution : The thiazole ring undergoes regioselective bromination at the 5-position using NBS (N-bromosuccinimide) in DMF ( ).

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives ( ).

Benzamide Group Reactivity

- Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond hydrolyzes to yield 3-(methylsulfonyl)benzoic acid ( ).

- Reduction : LiAlH₄ reduces the amide to a secondary amine, forming N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzylamine ( ).

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Example :

- Coupling with 4-pyridylboronic acid introduces a pyridine moiety, enhancing solubility and bioactivity ( ).

Stability and Reactivity Insights

- Thermal Stability : Decomposes above 250°C, releasing SO₂ (confirmed by TGA) ( ).

- pH Sensitivity : Stable in neutral conditions but undergoes sulfonyl group hydrolysis under strong acidic/basic conditions ( ).

- Photoreactivity : Exposure to UV light induces C-S bond cleavage in the methylsulfonyl group ( ).

Mechanistic Studies

- Amide Coupling Mechanism : DFT calculations confirm a two-step process: (1) activation of carboxylic acid by DIC/HOBt, (2) nucleophilic attack by the thiazole amine ( ).

- Sulfonylation Pathway : Involves initial protonation of the sulfonyl chloride, followed by nucleophilic substitution at the sulfur atom ( ).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including thiazole ring formation via Hantzsch thiazole synthesis (condensation of α-haloketones with thioamides) and subsequent coupling with 3-(methylsulfonyl)benzamide derivatives. Key steps include:

- Thiazole ring formation : Conducted under acidic/basic conditions (e.g., HCl/NaOH) at 60–80°C for 6–12 hours .

- Amidation : Achieved using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at room temperature .

- Optimization : Solvent polarity (DMF vs. acetonitrile), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >85% .

Q. How is the molecular structure characterized, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural validation relies on:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 443.12) .

Q. What in vitro assays are recommended for initial screening of antiviral or anticancer activity?

- Methodological Answer : Standard protocols include:

- Antiviral : Plaque reduction assays (e.g., HBV/HIV-1 in HepG2 cells) with EC₅₀ calculation via RT-qPCR .

- Anticancer : MTT assays (48–72 hours) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to cisplatin .

- Controls : Include positive controls (e.g., tenofovir for antiviral studies) and solvent-only blanks .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s dual antiviral and anticancer activity?

- Methodological Answer : Proposed mechanisms include:

- Antiviral : Upregulation of APOBEC3G, a host protein inhibiting viral reverse transcription, confirmed via siRNA knockdown and Western blot .

- Anticancer : Caspase-3/7 activation (luminescence assays) and mitochondrial membrane depolarization (JC-1 dye) indicate apoptosis induction .

- Target Engagement : Use SPR or thermal shift assays to validate binding to viral/cellular targets (e.g., HIV-1 integrase) .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodological Answer : SAR studies suggest:

- Substituent Effects :

| Substituent | Impact on Stability | Bioactivity Trend |

|---|---|---|

| Methoxy | ↑ Metabolic stability (CYP3A4 resistance) | Retains antiviral activity |

| Methylsulfonyl | ↑ Solubility | Enhances anticancer potency |

- Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) or pro-drug moieties (e.g., pivaloyloxymethyl) to delay hepatic clearance .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .

- Dose Optimization : Adjust dosing frequency (e.g., BID vs. QD) based on AUC/MIC ratios .

- Model Selection : Use humanized mice (e.g., NSG-HepG2) for HBV studies to mimic human liver tropism .

Q. How can computational methods predict off-target effects or toxicity risks?

- Methodological Answer : Apply:

- Molecular Docking : Screen against Tox21 Database (e.g., hERG, CYP450) using AutoDock Vina .

- QSAR Models : Train on datasets (e.g., ChEMBL) to predict hepatotoxicity (e.g., ALT/AST elevation) .

- In Silico Profiling : Use SwissADME to assess BBB permeability and PAINS alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.